molecular formula C17H17N3O3 B5356769 (Z)-3-[2-(methylamino)-5-nitroanilino]-1-(4-methylphenyl)prop-2-en-1-one

(Z)-3-[2-(methylamino)-5-nitroanilino]-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B5356769
M. Wt: 311.33 g/mol
InChI Key: VQRQOPVWJSQYRI-KTKRTIGZSA-N
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Description

(Z)-3-[2-(methylamino)-5-nitroanilino]-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[2-(methylamino)-5-nitroanilino]-1-(4-methylphenyl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde, 2-(methylamino)-5-nitroaniline, and a suitable base.

    Condensation Reaction: The key step involves a condensation reaction between 4-methylbenzaldehyde and 2-(methylamino)-5-nitroaniline in the presence of a base like sodium hydroxide or potassium carbonate. This reaction forms the enone structure.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Medicine

Industry

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (Z)-3-[2-(methylamino)-5-nitroanilino]-1-(4-methylphenyl)prop-2-en-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-[2-(methylamino)-5-nitroanilino]-1-(4-methylphenyl)prop-2-en-1-one: The E-isomer of the compound, differing in the configuration around the double bond.

    3-[2-(methylamino)-5-nitroanilino]-1-phenylprop-2-en-1-one: A similar compound lacking the methyl group on the phenyl ring.

Uniqueness

(Z)-3-[2-(methylamino)-5-nitroanilino]-1-(4-methylphenyl)prop-2-en-1-one is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(Z)-3-[2-(methylamino)-5-nitroanilino]-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-12-3-5-13(6-4-12)17(21)9-10-19-16-11-14(20(22)23)7-8-15(16)18-2/h3-11,18-19H,1-2H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRQOPVWJSQYRI-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=C(C=CC(=C2)[N+](=O)[O-])NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C\NC2=C(C=CC(=C2)[N+](=O)[O-])NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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